4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a combination of benzothiazole, piperazine, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Piperazine Derivatization: The benzothiazole derivative can then be reacted with piperazine under suitable conditions to form the piperazinyl-benzothiazole intermediate.
Sulfonylation: The final step involves the reaction of the intermediate with a phenylsulfonyl chloride derivative to introduce the phenylsulfonyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or phenylsulfonyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.
1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)pentan-1-one: Similar structure with a pentanone chain instead of butanone.
Uniqueness
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethyl group on the benzothiazole ring and the butanone chain may influence its physicochemical properties and interactions with molecular targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-2-18-10-11-20-21(17-18)30-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-31(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZURHDBYZIDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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